![molecular formula C22H30O5 B160345 16-Phenyl tetranor prostaglandin F2alpha CAS No. 38315-48-9](/img/structure/B160345.png)
16-Phenyl tetranor prostaglandin F2alpha
Overview
Description
16-Phenyl tetranor prostaglandin F2alpha is a metabolically stable form of Prostaglandin F 2α (PGF 2α) . It contains a 16-phenoxy group at the ω-terminus . Stable, lipophilic analogs of PGF 2α are used to modulate luteolysis and treat glaucoma .
Molecular Structure Analysis
The molecular formula of 16-Phenyl tetranor prostaglandin F2alpha is C22H30O6 . It has an average mass of 390.470 Da and a monoisotopic mass of 390.204254 Da . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
The physical and chemical properties of 16-Phenyl tetranor prostaglandin F2alpha include a density of 1.3±0.1 g/cm3, a boiling point of 605.0±55.0 °C at 760 mmHg, and a flash point of 207.6±25.0 °C . It has 6 H bond acceptors, 4 H bond donors, and 11 freely rotating bonds . Its polar surface area is 107 Å2 .Scientific Research Applications
Reproductive Biology Luteolysis Modulation
This compound has significant applications in reproductive biology due to its ability to bind with high affinity to the FP receptor on ovine luteal cells, which is 440% greater than PGF2alpha. This property makes it a valuable tool for studying luteolysis, the process of luteal regression, and its modulation .
Veterinary Medicine Animal Reproduction
In veterinary medicine, 16-Phenyl tetranor prostaglandin F2alpha’s role in modulating luteolysis is utilized for managing reproductive cycles in animals. Its stability and effectiveness make it suitable for controlling the timing of estrus and ovulation in livestock breeding programs .
Pharmacology Drug Development
The stability and specific receptor affinity of 16-Phenyl tetranor prostaglandin F2alpha make it an important compound in pharmacological research for drug development. It serves as a model for creating new therapeutic agents that can target specific receptors with high efficacy .
Biochemistry Receptor Studies
Due to its high affinity for the FP receptor, this compound is used in biochemistry for receptor studies, particularly to understand the interaction between prostaglandins and their receptors at a molecular level .
Medical Research Disease Modelling
16-Phenyl tetranor prostaglandin F2alpha can be used in medical research for disease modelling, especially diseases related to the prostaglandin pathways such as certain inflammatory conditions and cancers .
Cellular Biology Signal Transduction Research
In cellular biology, this compound aids in signal transduction research by acting as an analog to naturally occurring prostaglandins, thereby helping to elucidate the pathways involved in cellular responses to hormonal stimuli .
Analytical Chemistry Standard Compound
It also finds use as a standard compound in analytical chemistry for calibrating instruments and validating methods that measure prostaglandin levels or activity .
16-phenoxy tetranor Prostaglandin F2alpha methyl ester - Biomol 16-phenyl tetranor Prostaglandin F2α | CAS 38315-48-9 - SCBT 16-phenoxy tetranor Prostaglandin F2α (CAS 51705-19-2) - SCBT 16-phenoxy tetranor Prostaglandin F2α methyl amide - Cayman Chem 16-phenoxy tetranor Prostaglandin F2α (CAS 51705-19-2) - Cayman Chem
Mechanism of Action
Target of Action
The primary target of 16-Phenyl tetranor prostaglandin F2alpha is the FP receptor on ovine luteal cells . The FP receptor is a G-protein coupled receptor that is involved in various physiological processes, including smooth muscle contraction and inflammation.
Mode of Action
16-Phenyl tetranor prostaglandin F2alpha is a metabolically stable analog of PGF2alpha . It binds to the FP receptor on ovine luteal cells . It has a lower affinity for the fp receptor compared to pgf2alpha .
Pharmacokinetics
As a metabolically stable analog of PGF2alpha , it is expected to have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of the FP receptor by 16-Phenyl tetranor prostaglandin F2alpha leads to physiological changes such as smooth muscle contraction and the initiation of the inflammatory response . These effects can have various implications depending on the tissue and the physiological context.
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYLHQSIMTBCQ-SDMFVQJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-Phenyl tetranor prostaglandin F2alpha |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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